

# A Comparative Guide to Bioequivalence and Dissolution Profiles of Sertraline Tablets

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## Compound of Interest

Compound Name: *Lometraline Hydrochloride*

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This guide provides a detailed comparison of the bioequivalence and in vitro dissolution profiles of different sertraline tablet formulations. The data and methodologies presented are intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of product performance.

## Comparative Dissolution Profiles

The in vitro dissolution behavior of a drug product is a critical quality attribute that can be indicative of its in vivo performance. The following table summarizes the dissolution profiles of various sertraline tablet formulations tested under standardized conditions.

Table 1: Comparative Dissolution Data for Sertraline Tablets

Formulation	Time (minutes)	Mean % Drug Dissolved
Test Product A	5	>85%
10	>90%	
15	>95%	
30	>98%	
45	>99%	
Reference Product B	5	>80%
10	>88%	
15	>92%	
30	>96%	
45	>98%	
Generic Product C	5	>75%
10	>85%	
15	>90%	
30	>95%	
45	>97%	

Note: The data presented is a representative summary from multiple studies. Actual dissolution profiles may vary between specific batches and manufacturers.

## Bioequivalence Study Data

A bioequivalence study was conducted to compare the rate and extent of absorption of a test sertraline formulation against a reference product. The study was an open-label, randomized, two-treatment, two-sequence, two-period, single oral dose, crossover study conducted under fasting conditions in healthy male subjects.<sup>[1]</sup> The 90% confidence intervals for the key pharmacokinetic parameters were found to be within the acceptable range of 80-125%.<sup>[1][2]</sup>

Table 2: Summary of Pharmacokinetic Parameters from a Bioequivalence Study of 100 mg Sertraline Tablets

Parameter	Test Formulation (Mean $\pm$ SD)	Reference Formulation (Mean $\pm$ SD)	90% Confidence Interval
C <sub>max</sub> (ng/mL)	8.629 $\pm$ 1.251[2]	8.478 $\pm$ 0.913[2]	84.55% - 100.32%[3]
AUC <sub>0-t</sub> (ng·h/mL)	20.890 $\pm$ 2.202[2]	19.850 $\pm$ 2.911[2]	86.96% - 98.68%[3]
AUC <sub>0-∞</sub> (ng·h/mL)	23.272 $\pm$ 1.914[2]	22.890 $\pm$ 2.110[2]	86.79% - 98.93%[3]

Based on these results, the test formulation of sertraline 100 mg film-coated tablets is considered bioequivalent to the reference formulation.[1]

## Experimental Protocols

### In Vitro Dissolution Study

The dissolution profiles of the sertraline tablets were evaluated using the following methodology:

- Apparatus: USP Apparatus II (Paddle Method).[4][5]
- Dissolution Medium: 900 mL of 0.05M Acetate buffer with a pH of 4.5.[4][5]
- Temperature: Maintained at 37  $\pm$  0.5°C.[4]
- Paddle Speed: 75 rpm.[4][5]
- Sampling Times: Samples were withdrawn at 5, 10, 15, 30, and 45 minutes.[4]
- Sample Analysis: The concentration of sertraline in the collected samples was determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at 274 nm.[4][5]

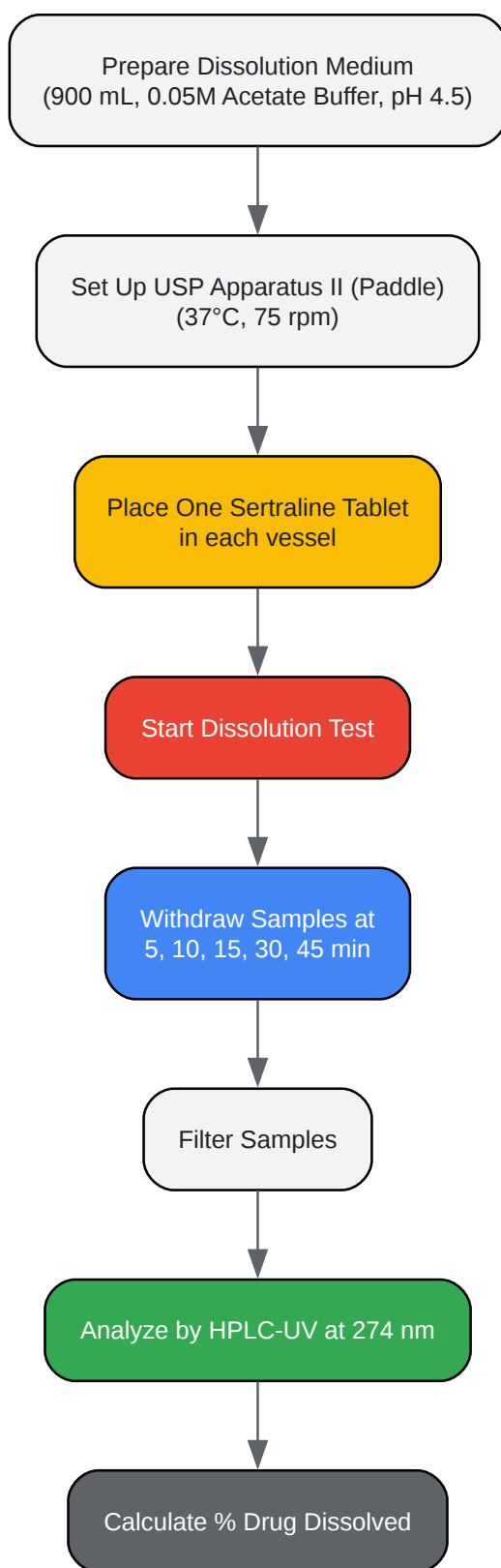
### Bioequivalence Study

The in vivo bioequivalence of the sertraline tablets was assessed based on the following protocol:

- Study Design: An open-label, balanced, randomized, two-treatment, two-sequence, two-period, single oral dose, crossover study.[\[1\]](#)
- Subjects: Healthy male subjects.[\[1\]](#)
- Treatment: Each subject received a single 100 mg dose of either the test or reference sertraline formulation with 240 mL of water after an overnight fast.[\[1\]](#)
- Washout Period: A 14-day washout period separated the two dosing periods.[\[1\]](#)
- Blood Sampling: Blood samples were collected at predefined time points up to 96 hours post-dose.[\[3\]](#)[\[6\]](#)
- Analyte: Sertraline concentrations in plasma were measured using a validated HPLC-MS/MS method.[\[3\]](#)[\[6\]](#)
- Pharmacokinetic Analysis: The pharmacokinetic parameters  $C_{max}$ ,  $AUC_{0-t}$ , and  $AUC_{0-\infty}$  were calculated from the plasma concentration-time data.[\[2\]](#)[\[3\]](#)

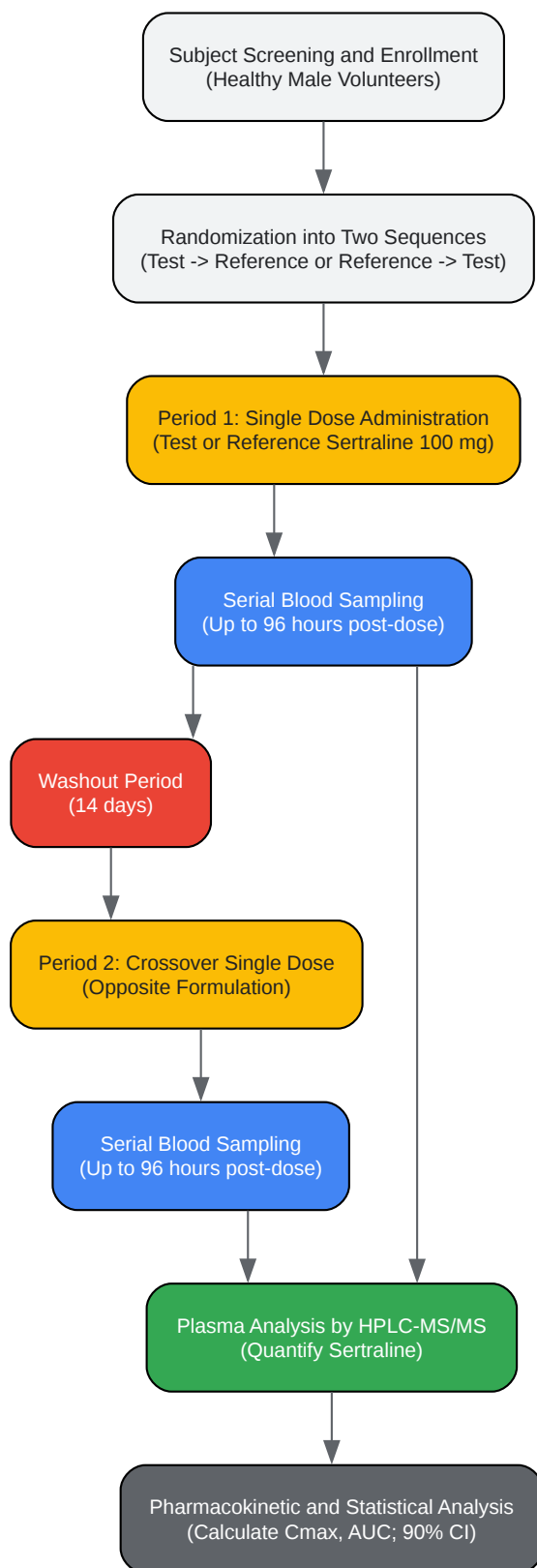
## Visualized Experimental Workflows

The following diagrams illustrate the workflows for the dissolution and bioequivalence studies.



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Caption: Workflow for the in vitro dissolution study of sertraline tablets.



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Caption: Workflow for the in vivo bioequivalence study of sertraline tablets.

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